molecular formula C20H22N4OS B4923228 N-methyl-6-{[2-(methylthio)ethyl]amino}-N-(2-quinolinylmethyl)nicotinamide

N-methyl-6-{[2-(methylthio)ethyl]amino}-N-(2-quinolinylmethyl)nicotinamide

Número de catálogo B4923228
Peso molecular: 366.5 g/mol
Clave InChI: NPBUGDJPKRALJC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-methyl-6-{[2-(methylthio)ethyl]amino}-N-(2-quinolinylmethyl)nicotinamide, commonly known as MRS 2578, is a selective antagonist of the P2Y1 purinergic receptor. This receptor is involved in various physiological processes, including platelet aggregation, vasoconstriction, and neurotransmitter release. MRS 2578 has been extensively studied for its potential therapeutic applications in various diseases, including thrombosis, stroke, and neurodegenerative disorders.

Mecanismo De Acción

MRS 2578 acts as a selective antagonist of the P2Y1 purinergic receptor, which is a G protein-coupled receptor that is activated by ADP. The binding of ADP to the P2Y1 receptor leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway. MRS 2578 blocks the binding of ADP to the P2Y1 receptor, thereby inhibiting the activation of the PLC pathway and downstream signaling events.
Biochemical and Physiological Effects:
MRS 2578 has been shown to have several biochemical and physiological effects. It inhibits platelet aggregation by blocking the activation of the P2Y1 receptor on platelets. It also reduces vasoconstriction by inhibiting the release of vasoconstrictive agents, such as noradrenaline, from sympathetic nerve terminals. MRS 2578 has been shown to modulate neurotransmitter release by inhibiting the activation of the P2Y1 receptor on presynaptic neurons.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

MRS 2578 has several advantages for use in lab experiments. It is a highly selective antagonist of the P2Y1 receptor, which allows for specific targeting of this receptor in various physiological and pathological processes. It has also been extensively studied, and its mechanism of action is well understood. However, MRS 2578 has some limitations, including its relatively low potency and the need for high concentrations to achieve complete inhibition of the P2Y1 receptor.

Direcciones Futuras

There are several future directions for the use of MRS 2578 in scientific research. One potential application is in the development of new antiplatelet therapies for the prevention of thrombosis. MRS 2578 could also be used to investigate the role of P2Y1 receptors in neurodegenerative disorders, such as Alzheimer's disease. Additionally, MRS 2578 could be used in combination with other drugs to achieve synergistic effects in the treatment of various diseases.

Métodos De Síntesis

The synthesis of MRS 2578 involves several steps, starting from the reaction of 2-quinolinecarboxaldehyde with N-methyl-2-(methylthio)ethylamine to form the intermediate compound. This intermediate is then reacted with nicotinoyl chloride to obtain the final product, MRS 2578. The synthesis of MRS 2578 has been optimized to achieve high yields and purity.

Aplicaciones Científicas De Investigación

MRS 2578 has been widely used in scientific research to investigate the role of P2Y1 receptors in various physiological and pathological processes. It has been shown to inhibit platelet aggregation, reduce vasoconstriction, and modulate neurotransmitter release. MRS 2578 has also been used to study the effects of P2Y1 receptor activation in various disease models, such as thrombosis, stroke, and neurodegenerative disorders.

Propiedades

IUPAC Name

N-methyl-6-(2-methylsulfanylethylamino)-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS/c1-24(14-17-9-7-15-5-3-4-6-18(15)23-17)20(25)16-8-10-19(22-13-16)21-11-12-26-2/h3-10,13H,11-12,14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBUGDJPKRALJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=CC=CC=C2C=C1)C(=O)C3=CN=C(C=C3)NCCSC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-6-(2-methylsulfanylethylamino)-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.